molecular formula C11H10FN3 B2848539 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine CAS No. 2415602-43-4

5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B2848539
CAS No.: 2415602-43-4
M. Wt: 203.22
InChI Key: XUDXDLDZSRNSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine typically involves the introduction of fluorine and methyl groups onto the pyrimidine ring, followed by the attachment of a phenyl group. One common method involves the reaction of 5-fluorouracil with methyl iodide under basic conditions to introduce the methyl group. The resulting intermediate is then reacted with aniline to attach the phenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated pyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of thymidylate synthase.

    Medicine: Investigated for its anticancer properties, similar to other fluorinated pyrimidines like 5-fluorouracil.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine involves the inhibition of key enzymes involved in nucleic acid synthesis. The compound targets thymidylate synthase, an enzyme crucial for DNA synthesis, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of 5-fluorouracil, a well-known anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine is unique due to the presence of both fluorine and methyl groups on the pyrimidine ring, which enhances its biological activity and specificity. The fluorine atom increases the compound’s stability and ability to interact with biological targets, while the methyl group modulates its pharmacokinetic properties .

Properties

IUPAC Name

5-fluoro-6-methyl-N-phenylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c1-8-10(12)11(14-7-13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDXDLDZSRNSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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